molecular formula C7H15NO2 B140880 3-Amino-5-methylhexanoic acid CAS No. 131725-47-8

3-Amino-5-methylhexanoic acid

Cat. No.: B140880
CAS No.: 131725-47-8
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-methylhexanoic acid is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Scientific Research Applications

Pharmaceutical Applications

Peptide Synthesis
3-Amino-5-methylhexanoic acid serves as a crucial building block in the synthesis of peptides. Its structure allows for the formation of biologically active compounds, making it valuable in drug development. The compound is integral in creating therapeutic agents that target specific biological pathways, enhancing efficacy while minimizing side effects .

Neurological Research
This compound has been extensively studied for its effects on neurotransmitter systems. It is particularly relevant in research aimed at understanding and treating neurological disorders such as epilepsy and neuropathic pain. Pregabalin modulates neurotransmitter release, which can alleviate symptoms associated with these conditions .

Drug Development
In the pharmaceutical industry, this compound is used to develop new medications. Its role in modulating synaptic transmission makes it a candidate for treatments targeting various neurological and psychiatric disorders .

Biotechnology Applications

Protein Modification
In biotechnological contexts, this compound is utilized to modify proteins, enhancing their stability and functionality. This application is critical for developing therapeutic proteins that require specific modifications to improve their performance in clinical settings .

Enzyme Interaction Studies
Research involving this compound often includes studying its interaction with enzymes related to neurotransmission. Understanding these interactions can lead to advancements in drug design and therapeutic strategies .

Analytical Chemistry

Quantitative Determination
A colorimetric spectrophotometric method has been developed for the quantitative determination of this compound in pharmaceutical formulations. This method utilizes ninhydrin as a chromogenic agent, allowing for sensitive detection and analysis of the compound in various samples .

Cosmetic Industry

Skin Care Formulations
Due to its properties that enhance skin hydration and provide anti-aging benefits, this compound is also explored for use in cosmetic products. Its application in skin care formulations can improve the overall effectiveness of these products .

Case Studies and Research Findings

  • Synthesis Techniques : Various methods have been employed for synthesizing this compound, including amidomalonate synthesis and reductive amination techniques. These methods ensure high purity and enantiomeric specificity essential for pharmaceutical applications .
  • Therapeutic Efficacy : Clinical studies have demonstrated the efficacy of Pregabalin in treating conditions like fibromyalgia and generalized anxiety disorder, highlighting its importance in modern medicine .
  • Spectroscopic Analysis : Research involving infrared (IR) spectroscopy has provided insights into the molecular structure of this compound, confirming its zwitterionic nature and aiding in understanding its reactivity and interactions .

Chemical Reactions Analysis

Enzymatic Transamination and Deamination

β-transaminases catalyze the reversible transfer of amino groups between 3-amino-5-methylhexanoic acid and α-keto acids. Mesorhizobium sp. β-transaminase converts (R)-3-amino-5-methylhexanoic acid to 5-methyl-3-oxohexanoic acid using pyruvate or 2-oxoglutarate as amino acceptors . The reaction proceeds via a Schiff base intermediate with pyridoxal-5'-phosphate (PLP), forming a ketimine intermediate before hydrolysis to the β-keto acid .

Key data:

Enzyme SourceSubstrate SpecificityKinetic Parameter (K<sub>m</sub>)
Mesorhizobium sp.(R)-enantiomer2.1 mM (pyruvate as acceptor)

Acid-Catalyzed Hydrolysis and Decarboxylation

Under strongly acidic conditions (6N HCl, reflux), the compound undergoes hydrolysis of its amide derivatives. For example, 3-isobutylglutaric acid anhydride derivatives hydrolyze to regenerate this compound, with concurrent decarboxylation observed at elevated temperatures .

Reaction conditions:

  • Temperature: 100–110°C (reflux)

  • Duration: 24–72 hours

  • Yield: >90% (post-crystallization)

Salt Formation

The amino group readily forms stable hydrochloride salts under acidic conditions. A typical procedure involves:

  • Dissolving the free base in methyl tert-butyl ether

  • Adding concentrated HCl at 0–10°C

  • Crystallizing at pH 7.5–8.0 to yield this compound hydrochloride .

Properties of hydrochloride salt:

  • Solubility: >50 mg/mL in water

  • Stability: Hygroscopic; requires anhydrous storage

Stereoselective Derivatization

Chiral resolution employs L-fluoro-2,3-dinitrophenyl-5-L-alanine amide for enantiomer determination via HPLC . The (S)-enantiomer shows preferential binding in β-transaminase active sites due to a conserved arginine residue (Arg144) that stabilizes the carboxylate group .

Crystallographic data (PDB: 3VOB):

ParameterValue
Resolution1.95 Å
Binding pocket volume420 ų
Key interactionsArg144, Tyr59, Asp33

Thermal Stability and Decomposition

At temperatures exceeding 180°C, decomposition occurs via:

  • Cyclization to lactams

  • Cleavage of the β-C-N bond
    Thermogravimetric analysis shows onset decomposition at 184–186°C .

Biochemical Modifications

In Pseudomonas sp. JS666, the compound participates in:

  • Oxidative deamination : Converted to 5-methyl-3-oxohexanoic acid by L-amino acid oxidase (k<sub>cat</sub> = 12 s⁻¹) .

  • Conjugation reactions : Forms N-acetyl derivatives with acetyl-CoA in hepatic microsomes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-5-methylhexanoic acid, and how do they influence experimental design?

  • Answer: The compound (CAS 3653-34-7) has a molecular formula of C₇H₁₅NO₂, a molecular weight of 145.19 g/mol, and a melting point of 249–250°C . These properties dictate its solubility in polar solvents (e.g., water or ethanol at elevated temperatures) and stability under standard storage conditions (ambient temperature, moisture-free). Researchers should avoid exposure to strong acids/alkalis or oxidizing agents to prevent decomposition .

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield?

  • Answer: Two primary methods include:

  • Hydrolysis of nitriles: Reduction of 3-cyano-5-methylhexanoic acid using catalytic hydrogenation or LiAlH₄ yields the target compound. Optimize pH (neutral to slightly acidic) and temperature (40–60°C) to minimize side reactions .
  • Amino-functionalization: Hydrazine hydrate reacts with thiohydantoin derivatives under controlled conditions (reflux in ethanol, 12–24 hours) to form amino-substituted products. Yields depend on stoichiometric ratios and purity of starting materials .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer: Use a combination of:

  • Spectroscopy: ¹H/¹³C NMR (δ 1.2–2.5 ppm for methyl groups; δ 3.1–3.5 ppm for amine protons) and IR (broad peak ~3300 cm⁻¹ for NH₂ stretching) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS (m/z 145.19 for [M+H]⁺) to confirm purity >95% .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound synthesis be resolved?

  • Answer: Chiral resolution techniques include:

  • Chiral chromatography: Use columns with immobilized β-cyclodextrin or cellulose-based stationary phases to separate (R)- and (S)-enantiomers .
  • Enzymatic resolution: Lipases or acylases selectively catalyze the hydrolysis of one enantiomer from a racemic mixture, yielding >99% enantiomeric excess .

Q. What strategies enable functionalization of this compound for peptide mimetics or enzyme inhibition studies?

  • Answer:

  • Acylation: React the amine group with activated esters (e.g., NHS esters) to form amide bonds. Use DMF as a solvent and DMAP as a catalyst at 0–25°C .
  • Thionation: Treat with Lawesson’s reagent (2.5 equiv, toluene, 80°C) to replace carbonyl oxygen with sulfur, enhancing bioactivity .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

  • Answer: Challenges include low endogenous concentrations and matrix interference. Solutions involve:

  • Derivatization: Use fluorogenic tags (e.g., o-phthalaldehyde) to enhance detectability in HPLC-FLD .
  • Stable isotope dilution: Employ ¹³C-labeled internal standards for LC-MS/MS to improve accuracy .

Q. Methodological Considerations

Q. How should reaction conditions be optimized for synthesizing this compound derivatives?

  • Answer:

  • Temperature control: Maintain <60°C to prevent racemization during amide bond formation.
  • Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require inert atmospheres to avoid oxidation .

Q. What protocols ensure stability during long-term storage of this compound?

  • Answer: Store in amber glass vials under argon at –20°C. Desiccate with silica gel to prevent hygroscopic degradation. Monitor purity biannually via HPLC .

Properties

IUPAC Name

3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369992
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-34-7
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-beta -Homoleucine
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Synthesis routes and methods

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid

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